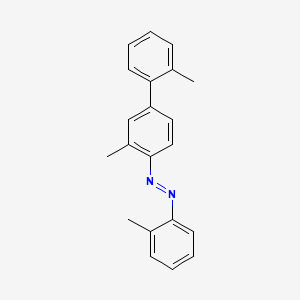

4-o-Tolyl-o,o'-azotoluene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2-methyl-4-(2-methylphenyl)phenyl]-(2-methylphenyl)diazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2/c1-15-8-4-6-10-19(15)18-12-13-21(17(3)14-18)23-22-20-11-7-5-9-16(20)2/h4-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQRSIYKDDCEFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=C(C=C2)N=NC3=CC=CC=C3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858492 | |

| Record name | (E)-1-(2',3-Dimethyl[1,1'-biphenyl]-4-yl)-2-(2-methylphenyl)diazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857484-43-6 | |

| Record name | (E)-1-(2',3-Dimethyl[1,1'-biphenyl]-4-yl)-2-(2-methylphenyl)diazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (E)-1-(2',3-Dimethyl[1,1'-biphenyl]-4-yl)-2-(2-methylphenyl)diazene

This document provides a comprehensive, research-grade overview of the synthesis, purification, and detailed characterization of the complex unsymmetrical azo compound, (E)-1-(2',3-Dimethyl[1,1'-biphenyl]-4-yl)-2-(2-methylphenyl)diazene (hereafter referred to by its CAS Registry Number, 857484-43-6). Designed for researchers, chemists, and professionals in drug development, this guide emphasizes the rationale behind methodological choices, ensuring both scientific rigor and practical applicability.

Strategic Overview: The Challenge of Unsymmetrical Azoarenes

Aromatic azo compounds are a cornerstone of chemical research, finding applications as dyes, molecular switches, and therapeutic agents.[1] While the synthesis of symmetrical azoarenes is often straightforward, the construction of unsymmetrical analogs like 857484-43-6 presents significant challenges, frequently requiring multi-step procedures or yielding mixtures of products.[2][3]

Traditional methods such as the Mills reaction (condensation of anilines with nitrosoarenes) or diazonium coupling reactions are often limited by substrate scope, particularly with electronically diverse or sterically hindered precursors.[4][5] To overcome these limitations, modern organometallic cross-coupling reactions have emerged as powerful and versatile alternatives.[6]

This guide details a robust synthetic strategy based on the Palladium-catalyzed Buchwald-Hartwig amination , which involves the coupling of an aryl halide with an arylhydrazine, followed by an in situ aerobic oxidation to form the desired azo linkage.[1][2] This approach offers superior functional group tolerance and adaptability for complex targets like 857484-43-6.

Synthetic Pathway: A Modern Approach to C-N Bond Formation

The selected pathway leverages a Buchwald-Hartwig C-N coupling reaction, a cornerstone of modern synthetic chemistry. The key transformation is the palladium-catalyzed reaction between 4-bromo-2',3-dimethyl-[1,1'-biphenyl] and (2-methylphenyl)hydrazine. The intermediate 1,2-diarylhydrazine is not isolated but is oxidized in situ by atmospheric oxygen to yield the final azo product.[1][2]

Causality of Component Selection:

-

Catalyst System (Pd(OAc)₂ / BINAP): Palladium(II) acetate serves as a reliable palladium precursor. BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a bulky, electron-rich phosphine ligand that is crucial for promoting the reductive elimination step and stabilizing the palladium catalyst, leading to favorable outcomes in C-N couplings.[1][2]

-

Base (Cesium Carbonate, Cs₂CO₃): A strong, non-nucleophilic base is required to deprotonate the hydrazine and facilitate the catalytic cycle. Cs₂CO₃ is highly effective in this role.[3]

-

Solvent (Toluene): A non-polar, high-boiling solvent is ideal for this reaction, ensuring solubility of the aromatic precursors and allowing the reaction to proceed at an elevated temperature to achieve a reasonable rate.

-

Oxidant (Atmospheric Oxygen): The final oxidation of the diarylhydrazine intermediate to the azo compound can be conveniently and efficiently achieved using atmospheric oxygen, making the process a one-pot reaction.[1]

Caption: Palladium-catalyzed synthesis of the target azo compound.

Detailed Experimental Protocol: Synthesis

This protocol is intended for qualified laboratory personnel. Appropriate personal protective equipment (PPE) must be worn at all times. All operations should be conducted in a well-ventilated fume hood.

Materials:

-

4-Bromo-2',3-dimethyl-[1,1'-biphenyl] (1.0 eq)

-

(2-methylphenyl)hydrazine (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.04 eq)

-

Cesium carbonate (Cs₂CO₃, 2.0 eq)

-

Anhydrous Toluene

Procedure:

-

Vessel Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2',3-dimethyl-[1,1'-biphenyl], (2-methylphenyl)hydrazine, Pd(OAc)₂, BINAP, and Cs₂CO₃.

-

Inerting: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. The reaction is conducted under atmospheric air (via the condenser opening) to facilitate the in situ oxidation step.[1]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexane:Ethyl Acetate). The disappearance of the starting materials and the appearance of a new, colored spot indicates product formation. The reaction is typically complete within 12-24 hours.

-

Cooling: Once the reaction is complete, cool the mixture to room temperature.

Purification and Isolation Workflow

Proper purification is critical to remove unreacted starting materials, catalyst residues, and by-products. A combination of liquid-liquid extraction and column chromatography is employed to achieve high purity.[7]

Caption: Step-by-step workflow for purification and isolation.

Procedure:

-

Work-up: Dilute the cooled reaction mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

-

Washing: Combine the organic layers and wash with brine to remove residual water and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. The product typically appears as a colored band.

-

Isolation: Collect the pure fractions (as determined by TLC), combine them, and remove the solvent in vacuo to yield the purified product, which may be recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid.[8]

Structural Characterization and Validation

A multi-technique analytical approach is essential to unambiguously confirm the identity, structure, and purity of the synthesized compound.

Caption: Logic for the multi-technique structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for elucidating the molecular structure. The spectra of azobenzenes are well-defined, though complex substitution patterns can lead to overlapping signals in the aromatic region.[9][10]

| Data Type | Expected Observations |

| ¹H NMR | Aromatic Protons (δ 7.0-8.0 ppm): A complex series of multiplets corresponding to the 15 aromatic protons on the o-tolyl and dimethylbiphenyl systems. Protons ortho to the azo linkage are typically shifted downfield.[10] Methyl Protons (δ 2.2-2.5 ppm): Three distinct singlet signals, each integrating to 3H, corresponding to the three methyl groups on the aromatic rings. |

| ¹³C NMR | Aromatic Carbons (δ 110-155 ppm): Multiple signals corresponding to the 18 unique aromatic carbons. The carbons directly attached to the azo nitrogen atoms (C-N=N) are expected around δ 150-153 ppm. Methyl Carbons (δ 15-22 ppm): Three distinct signals in the aliphatic region. |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the product. The fragmentation pattern can provide additional structural information.[11]

| Data Type | Expected Value |

| Molecular Formula | C₂₁H₂₀N₂ |

| Molecular Weight | 300.39 g/mol |

| HRMS (ESI+) | m/z calculated for [M+H]⁺ (C₂₁H₂₁N₂⁺): 301.1705; Found: 301.170x |

| Key Fragments | Cleavage of the C-N bonds adjacent to the azo group is a common fragmentation pathway for azobenzenes, potentially yielding fragments corresponding to the tolyl and dimethylbiphenyl radical cations.[11] |

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule, which are characteristic of the azobenzene chromophore. Azobenzenes famously undergo reversible trans-cis photoisomerization.[12]

| Data Type | Expected Observations (in a solvent like Hexane or DCM) |

| π-π* Transition | A strong absorption band typically observed in the range of 320-360 nm , corresponding to the thermodynamically stable trans-isomer.[13][14] |

| n-π* Transition | A weaker, lower-energy absorption band in the visible region, typically around 440-450 nm .[13] |

| Photoisomerization | Upon irradiation with UV light (~365 nm), the intensity of the π-π* band is expected to decrease, while the n-π* band intensity increases, indicating conversion to the cis-isomer.[15][16] This process can be reversed by irradiation with blue light (>400 nm) or by thermal relaxation.[12] |

Summary of Physicochemical Properties

The following table summarizes the key identifiers and predicted properties for the target compound.

| Property | Value |

| Chemical Name | (E)-1-(2',3-Dimethyl[1,1'-biphenyl]-4-yl)-2-(2-methylphenyl)diazene |

| CAS Number | 857484-43-6[17] |

| Molecular Formula | C₂₁H₂₀N₂[17] |

| Molecular Weight | 300.40 g/mol [17] |

| Appearance | Expected to be a colored (e.g., orange or red) crystalline solid |

| Boiling Point | 453.3 ± 44.0 °C at 760 mmHg (Predicted)[17] |

| LogP | 6.69 (Predicted)[17] |

References

- Jedličková, P., Dvořák, M., & Císařová, I. (2023). Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. ACS Omega. [Source: ACS Publications URL: https://pubs.acs.org/doi/10.1021/acsomega.3c03204]

- Thakuri, A., Basnet, S., & Thapa, B. (2022). Protocol for microwave-assisted synthesis of unsymmetrical azo dyes. STAR Protocols. [Source: PubMed Central URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9345229/]

- Jedličková, P., Dvořák, M., & Císařová, I. (2023). Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. ACS Omega. [Source: ACS Publications URL: https://pubs.acs.org/doi/full/10.1021/acsomega.3c03204]

- Le-Huu, M., et al. (2015). cis Versus trans-Azobenzene: Precise Determination of NMR Parameters and Analysis of Long-Lived States of 15N Spin Pairs. The Journal of Physical Chemistry A. [Source: NIH URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4568453/]

- Ningbo Inno Pharmchem Co., Ltd. The Chemical Versatility of o-Toluidine: Applications and Synthesis Insights. [Source: Ningbo Inno Pharmchem Co., Ltd. URL: https://www.inno-pharmchem.com/news/the-chemical-versatility-of-o-toluidine-applications-and-synthesis-insights-1059521.html]

- Porter, N. A., & Marnett, L. J. (1973). New synthesis of unsymmetrical azo compounds. The Journal of Organic Chemistry. [Source: ACS Publications URL: https://pubs.acs.org/doi/abs/10.1021/jo00961a055]

- BenchChem Technical Support Team. (2025). An In-Depth Technical Guide to the Laboratory Synthesis and Purification of Azo Dyes, with a Focus on Diazine Black Analogs. Benchchem. [Source: Benchchem URL: https://www.benchchem.com/uploads/technical-guide-diazine-black.pdf]

- Wazzan, N. A., Richardson, P. R., & Jones, A. C. Cis-Trans Isomerisation of Azobenzenes Studied by Laser-Coupled NMR Spectroscopy and DFT Calculations. Photochemical & Photobiological Sciences. [Source: The Royal Society of Chemistry URL: https://www.rsc.

- Request PDF. Divergent synthesis of unsymmetrical azobenzenes: Via Cu-catalyzed C-N coupling. ResearchGate. [Source: ResearchGate URL: https://www.researchgate.

- Wolf, M., et al. (2015). UV/Vis Spectroscopy Studies of the Photoisomerization Kinetics in Self-Assembled Azobenzene-Containing Adlayers. Langmuir. [Source: ACS Publications URL: https://pubs.acs.org/doi/10.1021/acs.langmuir.5b02697]

- Wegner, J., et al. (2022). Continuous flow synthesis of azobenzenes via Baeyer–Mills reaction. Beilstein Journal of Organic Chemistry. [Source: NIH URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9279782/]

- Thakuri, A., et al. (2022). Microwave-assisted rapid and sustainable synthesis of unsymmetrical azo dyes by coupling of nitroarenes with aniline derivatives. Scientific Reports. [Source: PubMed Central URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9205565/]

- Al-Ayed, A. S. (2023). Purification process of the azo compound using preparative thinlayer chromatography. ResearchGate. [Source: ResearchGate URL: https://www.researchgate.

- Figure 1: ¹H NMR spectra of cyclic azobenzene (E)-1, (E)-2, and (E)-3 in CDCl₃ at room temperature. ResearchGate. [Source: ResearchGate URL: https://www.researchgate.

- Bowie, J. H., et al. (1967). Electron-impact studies—VIII: Mass spectra of substituted azobenzenes. Journal of the Chemical Society B: Physical Organic. [Source: RSC Publishing URL: https://pubs.rsc.org/en/content/articlelanding/1967/j2/j29670000103]

- Fujino, T., & Tahara, T. (2000). Femtosecond Time-Resolved UV−Visible Absorption Spectroscopy of trans-Azobenzene in Solution. The Journal of Physical Chemistry A. [Source: ACS Publications URL: https://pubs.acs.org/doi/10.1021/jp992757m]

- Kong, W., et al. (2021). Divergent synthesis of unsymmetrical azobenzenes via Cu-catalyzed C–N coupling. Organic Chemistry Frontiers. [Source: RSC Publishing URL: https://pubs.rsc.org/en/content/articlelanding/2021/qo/d1qo00945a]

- Clarke, H. T., & Taylor, W. R. o-CHLOROTOLUENE and p-CHLOROTOLUENE. Organic Syntheses. [Source: Organic Syntheses URL: http://www.orgsyn.org/demo.aspx?prep=CV1P0170]

- Deffrenne, S., et al. (2020). Kinetic study of azobenzene E/Z isomerization using ion mobility-mass spectrometry and liquid chromatography-UV detection. Analyst. [Source: RSC Publishing URL: https://pubs.rsc.org/en/content/articlelanding/2020/an/d0an00325a]

- Rautiainen, H., et al. (2023). Large Azobenzene Macrocycles: Formation and Detection by NMR and MS Methods. Chemistry – A European Journal. [Source: Wiley Online Library URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/chem.202301389]

- Figure 2: UV/Vis absorption spectra of azobenzenes 1 and 2 in different solvents... ResearchGate. [Source: ResearchGate URL: https://www.researchgate.

- Wang, C., et al. (2022). Recent Advances in the Synthesis of Aromatic Azo Compounds. Molecules. [Source: MDPI URL: https://www.mdpi.com/1420-3049/27/23/8226]

- WO2006072699A1 - Method for the recrystallisation and/or purification of azo-type compounds. Google Patents. [Source: Google Patents URL: https://patents.google.

- O'Dell, G. B., et al. (1995). A nitrogen-15 NMR study of cis-azobenzene in the solid state. Journal of the American Chemical Society. [Source: American Chemical Society URL: https://pubs.acs.org/doi/10.1021/ja00125a013]

- Lubs, H. A. (1919). A Method for the Purification of Certain Azo Dyes. Journal of Industrial & Engineering Chemistry. [Source: ACS Publications URL: https://pubs.acs.org/doi/pdf/10.1021/ie50112a028]

- Azobenzene. Wikipedia. [Source: Wikipedia URL: https://en.wikipedia.org/wiki/Azobenzene]

- Rautiainen, H., et al. (2023). Large Azobenzene Macrocycles: Formation and Detection by NMR and MS Methods. Taylor & Francis Online. [Source: Taylor & Francis Online URL: https://www.tandfonline.com/doi/full/10.1080/10610278.2023.2227183]

- Suggestions required for efficient isolation and purification of azo pigments? ResearchGate. [Source: ResearchGate URL: https://www.researchgate.

- Synthesis of unsymmetric azobenzene from amines. ResearchGate. [Source: ResearchGate URL: https://www.researchgate.

- 4-o-Tolyl-o,o'-azotoluene 857484-43-6. Guidechem. [Source: Guidechem URL: https://www.guidechem.com/products/857484-43-6.html]

- Es-haghi, S., et al. (2016). Impact of Azobenzene Side Chains on the Ultraviolet–Visible and Fluorescence Properties of Coumarin Derivatives. ACS Omega. [Source: NIH URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6641215/]

- Azobenzene. NIST WebBook. [Source: NIST URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C103333&Type=Mass]

- Wegner, J., et al. (2022). Continuous flow synthesis of azobenzenes via Baeyer–Mills reaction. Beilstein Journal of Organic Chemistry. [Source: Beilstein Journal of Organic Chemistry URL: https://www.beilstein-journals.org/bjoc/articles/18/69]

- US5874547A - Diazotization of amines. Google Patents. [Source: Google Patents URL: https://patents.google.

- Ullmann condensation. Wikipedia. [Source: Wikipedia URL: https://en.wikipedia.

- Wegner, J., et al. (2022). Continuous flow synthesis of azobenzenes via Baeyer–Mills reaction. ResearchGate. [Source: ResearchGate URL: https://www.researchgate.net/publication/361596791_Continuous_flow_synthesis_of_azobenzenes_via_Baeyer-Mills_reaction]

- Wegner, J., et al. (2023). In-situ Oxidation and Coupling of Anilines towards Unsymmetric Azobenzenes Using Flow Chemistry. ChemRxiv. [Source: ChemRxiv URL: https://chemrxiv.org/engage/chemrxiv/article-details/6554b344791692131238d780]

- Novel o-toluidine synthesis. Hive Chemistry Discourse. [Source: The Hive URL: https://hive.dws.rocks/forum/novel-o-toluidine-synthesis-t23158.html]

- Optimization of the Baeyer-Mills reaction of nitrosobenzene (3) with... ResearchGate. [Source: ResearchGate URL: https://www.researchgate.net/figure/Optimization-of-the-Baeyer-Mills-reaction-of-nitrosobenzene-3-with-aniline-2a-to-AB_fig2_361596791]

- Fieser, L. F. ERIE GARNET B. Organic Syntheses. [Source: Organic Syntheses URL: http://www.orgsyn.org/demo.aspx?prep=CV2P0039]

- Püttner, R., et al. (2023). Electron and ion spectroscopy of azobenzene in the valence and core shells. The Journal of Chemical Physics. [Source: AIP Publishing URL: https://pubs.aip.org/aip/jcp/article/158/5/054302/2873159/Electron-and-ion-spectroscopy-of-azobenzene-in]

- Ullmann reaction. Wikipedia. [Source: Wikipedia URL: https://en.wikipedia.org/wiki/Ullmann_reaction]

- Moylan, C. R., et al. (1993). Functionalized azo dyes by direct ullmann coupling. Journal of the Chemical Society, Chemical Communications. [Source: RSC Publishing URL: https://pubs.rsc.org/en/content/articlelanding/1993/c3/c39930001099]

- Ullmann Condensation. SynArchive. [Source: SynArchive URL: https://www.synarchive.

- Ullmann Reaction. Thermo Fisher Scientific. [Source: Thermo Fisher Scientific URL: https://www.thermofisher.com/us/en/home/references/organic-and-organometallic-chemistry-reagents/organic-reactions/ullmann-reaction.html]

- This compound. BIOFOUNT. [Source: BIOFOUNT URL: https://www.biofount.com/cas-857484-43-6.html]

- o-Aminoazotoluene. PubChem. [Source: NIH URL: https://pubchem.ncbi.nlm.nih.gov/compound/o-Aminoazotoluene]

- CAS No : 857484-43-6 | Product Name : this compound. Pharmaffiliates. [Source: Pharmaffiliates URL: https://www.

- 4-o-Tolyl-o,o-azotoluene, CAS [[857484-43-6]]. BIOZOL. [Source: BIOZOL URL: https://www.biozol.de/de/product/BZZZ-PA2703412]

Sources

- 1. Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Protocol for microwave-assisted synthesis of unsymmetrical azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Continuous flow synthesis of azobenzenes via Baeyer–Mills reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. WO2006072699A1 - Method for the recrystallisation and/or purification of azo-type compounds - Google Patents [patents.google.com]

- 9. cis Versus trans-Azobenzene: Precise Determination of NMR Parameters and Analysis of Long-Lived States of 15N Spin Pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. Electron impact studies. Part VIII. Mass spectra of substituted azobenzenes; aryl migration on electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 12. Azobenzene - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tandfonline.com [tandfonline.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Impact of Azobenzene Side Chains on the Ultraviolet–Visible and Fluorescence Properties of Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. guidechem.com [guidechem.com]

An In-depth Technical Guide to 4-o-Tolyl-o,o'-azotoluene (CAS Number 857484-43-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-o-Tolyl-o,o'-azotoluene, identified by the CAS number 857484-43-6, is an aromatic azo compound. Its chemical structure, featuring an azo linkage (-N=N-) connecting a tolyl group and a dimethylbiphenyl moiety, places it within a class of molecules known for their diverse applications, ranging from dyes and pigments to their use as chemical intermediates. The synonym for this compound is 1-(2',3-Dimethyl[1,1'-biphenyl]-4-yl)-2-(2-methylphenyl)diazene. Given the general toxicological concerns associated with aromatic azo compounds, a thorough understanding of the properties and potential hazards of this specific molecule is crucial for ensuring laboratory safety and for predicting its biological and environmental impact. This guide provides a comprehensive overview of the available technical information on this compound, with a focus on its physicochemical properties, potential hazards, synthesis, and metabolism.

Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Formula | C₂₁H₂₀N₂ | |

| Molecular Weight | 300.4 g/mol | |

| Boiling Point | 453.3 ± 44.0 °C at 760 mmHg | [1] |

| Flash Point | 220.7 ± 29.3 °C | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| LogP | 6.694 | [1] |

The high predicted LogP value suggests that this compound is a lipophilic compound with low water solubility. This has implications for its biological absorption and environmental fate. The high boiling and flash points indicate low volatility under standard conditions.

Hazard Identification and Toxicology

The primary toxicological concern with aromatic azo compounds stems from their metabolic cleavage into constituent aromatic amines, which can be carcinogenic and exert other toxic effects.[2][3]

GHS Classification and Hazards

Based on available safety data sheets for similar compounds and the general class of aromatic azo compounds, this compound should be handled with caution. The following GHS hazard classifications are likely applicable:

-

Acute Toxicity: Harmful if swallowed.

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

-

Carcinogenicity: Suspected of causing cancer.

Predicted Metabolism and Metabolite Hazards

The azo bond in this compound is susceptible to reductive cleavage by azoreductases present in the gut microbiota and the liver. This metabolic process is expected to yield two primary aromatic amine metabolites: o-toluidine (2-methylaniline) and 4-amino-2',3-dimethylbiphenyl .

Caption: Predicted metabolic pathway of this compound.

The toxicity of the parent compound is largely dictated by the hazards of these metabolites:

-

o-Toluidine (2-Methylaniline): This compound is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency. It is toxic if swallowed or inhaled and causes serious eye irritation.[4][5] Chronic exposure can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.

-

4-Amino-2',3-dimethylbiphenyl: While specific toxicological data for this exact molecule is scarce, related aminobiphenyl compounds are known to be hazardous. For instance, 4-aminobiphenyl is a confirmed human carcinogen, primarily affecting the bladder.[6][7][8][9] 3-Aminobiphenyl is classified as harmful if swallowed and causes skin and eye irritation.[10] Therefore, 4-amino-2',3-dimethylbiphenyl should be considered a potential carcinogen and irritant.

Experimental Protocols

Due to the limited public information on this compound, a specific, validated synthesis protocol is not available. However, a plausible and modern synthetic route for unsymmetrical azoarenes is the Buchwald-Hartwig amination. The following is a representative protocol adapted from the literature for the synthesis of similar compounds.[11][12][13][14][15]

Representative Synthesis of an Unsymmetrical Azoarene via Buchwald-Hartwig Amination

This protocol describes a general one-step approach for the synthesis of nonsymmetrical azoarenes from an aryl halide and an arylhydrazine.

Materials:

-

Aryl halide (e.g., 4-bromo-2',3-dimethylbiphenyl) (1 equivalent)

-

Arylhydrazine (e.g., o-tolylhydrazine) (1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (5 mol %)

-

BINAP (10 mol %)

-

Cesium carbonate (Cs₂CO₃) (1.1 equivalents)

-

Dry toluene

Procedure:

-

To a Schlenk flask, add Pd(OAc)₂ and BINAP.

-

Add dry toluene to the flask.

-

Degas the mixture with a stream of nitrogen for 10 minutes.

-

Heat the mixture to 80°C for 15 minutes, then cool to room temperature.

-

To the flask, add the aryl halide, arylhydrazine, and Cs₂CO₃.

-

Add more dry toluene.

-

Degas the reaction mixture with a stream of nitrogen for 10 minutes.

-

Heat the reaction mixture under a nitrogen atmosphere, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired unsymmetrical azoarene.

Caption: Workflow for the synthesis of unsymmetrical azoarenes.

Safety and Handling

Given the potential hazards, strict safety protocols should be followed when handling this compound and its potential metabolites.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid direct contact with the skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 857484-43-6) is an aromatic azo compound with predicted lipophilic properties. While specific toxicological data is limited, its structural class and predicted metabolic pathway to carcinogenic aromatic amines, namely o-toluidine and a substituted aminobiphenyl, warrant a high degree of caution during handling. Researchers and drug development professionals should implement stringent safety measures to minimize exposure. The synthesis of this and similar unsymmetrical azo compounds can be achieved through modern organic chemistry methods such as the Buchwald-Hartwig amination. Further experimental investigation into the properties and biological activity of this compound is necessary for a complete risk assessment.

References

-

Kocúrik, M., Konopáčová, P., Kolman, L., Kryl, P., Bureš, F., & Váňa, P. (2024). Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. ACS Omega. [Link]

- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.

- Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.

- Bureš, F. (2017). Recent advances in the synthesis of unsymmetrical azo compounds. Beilstein Journal of Organic Chemistry, 13, 1133–1140.

-

Sarkar, A., & Mukhopadhyay, C. (2022). Microwave-assisted rapid and sustainable synthesis of unsymmetrical azo dyes by coupling of nitroarenes with aniline derivatives. RSC Advances, 12(28), 17895–17906. [Link]

- Sigma-Aldrich. (2025).

-

Gola, E., & Váňa, P. (2022). Continuous flow synthesis of azobenzenes via Baeyer–Mills reaction. Beilstein Journal of Organic Chemistry, 18, 781–787. [Link]

- Carl ROTH. (n.d.).

- CpaChem. (2023).

- C/D/N Isotopes Inc. (2015).

-

NextSDS. (n.d.). 4-Aminobiphenyl Safety Data Sheet. Retrieved from [Link]

-

European Agency for Safety and Health at Work. (n.d.). Azo dyes. Retrieved from [Link]

- MedchemExpress. (2025).

-

GESTIS Substance Database. (n.d.). 4-Aminobiphenyl. Retrieved from [Link]

- Deepak Nitrite Ltd. (2023).

- Asian Journal of Chemistry. (2015).

- International Labour Organization & World Health Organization. (2021). ICSC 0759 - 4-AMINOBIPHENYL.

- Metasci. (n.d.).

- Beilstein-Institut. (2022). Continuous Flow Synthesis of Azobenzenes via Baeyer-Mills Reaction.

-

Pharmaffiliates. (n.d.). CAS No : 857484-43-6 | Product Name : this compound. Retrieved from [Link]

-

Takeda Pharmaceutical Company Limited. (2020). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. ACS Medicinal Chemistry Letters, 11(2), 203–209. [Link]

-

National Toxicology Program. (2021). o-Aminoazotoluene. In 15th Report on Carcinogens. Research Triangle Park, NC: U.S. Department of Health and Human Services, Public Health Service. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Microwave-assisted rapid and sustainable synthesis of unsymmetrical azo dyes by coupling of nitroarenes with aniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. o-Aminoazotoluene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. carlroth.com [carlroth.com]

- 5. bg.cpachem.com [bg.cpachem.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. nextsds.com [nextsds.com]

- 8. gestis-database.dguv.de [gestis-database.dguv.de]

- 9. ICSC 0759 - 4-AMINOBIPHENYL [chemicalsafety.ilo.org]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination | Semantic Scholar [semanticscholar.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

solubility of 4-o-Tolyl-o,o'-azotoluene in organic solvents

An In-Depth Technical Guide to the Solubility of 4-o-Tolyl-o,o'-azotoluene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. As a member of the azobenzene family, understanding its solubility is critical for a range of applications, from materials science to pharmacology. This document outlines the predicted solubility profile based on the compound's physicochemical properties and provides detailed, field-proven methodologies for its empirical determination in various organic solvents. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary theoretical and practical knowledge to effectively work with this compound.

Introduction to this compound and the Significance of Its Solubility

This compound, with the molecular formula C21H20N2, is an aromatic azo compound.[1] The defining feature of this class of molecules is the diazo bridge (-N=N-) connecting two substituted phenyl rings. The specific arrangement of the tolyl groups in this compound influences its steric and electronic properties, which in turn dictate its behavior in solution.

The solubility of a compound is a fundamental physical property that significantly impacts its utility in various scientific and industrial applications. In drug development, solubility is a critical determinant of a drug's bioavailability and therapeutic efficacy. For materials scientists, controlling the solubility of photoswitchable molecules like azobenzenes is essential for creating smart materials with tunable properties. Therefore, a thorough understanding and precise measurement of the solubility of this compound are paramount for its successful application.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction.[2] This principle states that a solute will dissolve best in a solvent that has a similar polarity. The polarity of a molecule is determined by the distribution of electron density across its structure.

Molecular Structure and Polarity of this compound

The structure of this compound is predominantly non-polar. It is characterized by a large hydrocarbon framework consisting of three phenyl rings and two methyl groups. The diazo bridge introduces a slight polar character, but the overall molecule is expected to be lipophilic, meaning it will have a strong affinity for non-polar, lipid-like environments.

A key indicator of a compound's lipophilicity is its partition coefficient (LogP), which measures the ratio of its concentration in a non-polar solvent (typically octanol) to its concentration in a polar solvent (water). The predicted LogP for this compound is 6.69420, indicating a high preference for non-polar environments and consequently, low aqueous solubility.[1]

Diagram: Molecular Structure of this compound

Caption: Molecular structure of this compound.

Predicted Solubility Profile

Based on the high LogP value and the general solubility characteristics of related azobenzene compounds, the following solubility profile for this compound in common organic solvents is predicted. Related compounds like azobenzene and o-Aminoazotoluene are soluble in a range of organic solvents but insoluble in water.[3][4][5]

| Solvent | Predicted Solubility | Rationale |

| Water | Insoluble | High LogP, predominantly non-polar structure. |

| Methanol | Sparingly Soluble | Polar protic solvent, less favorable for a non-polar solute. |

| Ethanol | Soluble | Lower polarity than methanol, with a hydrocarbon chain that can interact with the solute. |

| Acetone | Soluble | Polar aprotic solvent, capable of dissolving a range of polarities. |

| Ethyl Acetate | Soluble | Moderately polar solvent, good for compounds with some polar character but a large non-polar component. |

| Dichloromethane | Very Soluble | Non-polar solvent, well-suited for lipophilic compounds. |

| Chloroform | Very Soluble | Non-polar solvent, similar to dichloromethane. |

| Toluene | Very Soluble | Aromatic solvent, favorable interactions with the phenyl rings of the solute. |

| Hexane | Soluble | Non-polar aliphatic solvent, good for dissolving non-polar compounds. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent, often a good solvent for a wide range of organic compounds. |

Experimental Determination of Solubility

To obtain accurate solubility data, empirical determination is essential. The following section provides a detailed protocol for both qualitative and quantitative solubility assessment.

Qualitative Solubility Assessment

This method provides a rapid initial screening of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, DMSO)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Sample Preparation: Add approximately 1-2 mg of this compound to a series of clean, dry test tubes.

-

Solvent Addition: To each test tube, add 1 mL of a different solvent.

-

Mixing: Vigorously mix the contents of each test tube using a vortex mixer for 30-60 seconds.

-

Observation: Visually inspect each tube for the dissolution of the solid. Observe for a clear solution (soluble), partial dissolution (sparingly soluble), or no change (insoluble).

-

Record Results: Record the observations for each solvent.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected organic solvents

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or wrist-action shaker, preferably in a temperature-controlled environment

-

Analytical balance

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring there is undissolved solid at the bottom.

-

Add a known volume of each selected solvent to the respective vials.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials on a shaker in a temperature-controlled environment (e.g., 25 °C).

-

Shake the vials for a sufficient period to reach equilibrium (typically 24-72 hours). It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the experimental temperature.

-

Diagram: Experimental Workflow for Quantitative Solubility Determination

Caption: Workflow for the shake-flask method.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: For most solid solutes, solubility increases with increasing temperature.[6] This is because the dissolution process is often endothermic.

-

Solvent Polarity: As discussed, the closer the polarity of the solvent to the solute, the higher the solubility.

-

Crystalline Structure: The crystal lattice energy of the solid solute must be overcome by the solvation energy for dissolution to occur. Polymorphism can lead to different solubility values.

-

Purity of the Compound: Impurities can affect the measured solubility.

Conclusion

This technical guide has provided a detailed overview of the . Based on its chemical structure and high predicted LogP, it is expected to be highly soluble in non-polar organic solvents and insoluble in water. For precise and reliable data, the experimental protocols outlined in this guide, particularly the shake-flask method, are recommended. A thorough understanding of the solubility of this compound is crucial for its effective use in research and development.

References

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Solubility of Things. (n.d.). Azobenzene. Retrieved from [Link]

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

Solubility of Things. (n.d.). Azobenzene. Retrieved from [Link]

-

MDPI. (n.d.). Fluorescent Azobenzene-Containing Compounds: From Structure to Mechanism. Retrieved from [Link]

-

PubChem. (n.d.). o-Aminoazotoluene. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2,2'-Dimethylazobenzene. Retrieved from [Link]

-

ACS Publications. (n.d.). Solubilities of Azobenzene, p-Hydroxyazobenzene, and p-Dimethylaminoazobenzene in Supercritical Carbon Dioxide. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

DrugFuture. (n.d.). o-Aminoazotoluene. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Thermal Stability and Decomposition of 4-o-Tolyl-o,o'-azotoluene

Disclaimer: Publicly available research specifically detailing the thermal degradation of 4-o-Tolyl-o,o'-azotoluene is limited. This guide, therefore, presents a comprehensive framework based on established principles and experimental data from structurally analogous aromatic azo compounds. The methodologies and expected decomposition pathways described herein are directly applicable to the investigation of this compound.

Executive Summary

Aromatic azo compounds are a cornerstone of chemical manufacturing, finding extensive application as dyes, pigments, and radical initiators. Their utility is intrinsically linked to their thermal stability. This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound, a member of the aromatic azo family. We delve into the fundamental principles governing its decomposition, the analytical techniques for its characterization, and the kinetic analysis of its degradation. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the thermal behavior of such compounds.

Introduction to this compound

This compound, with the chemical formula C₂₁H₂₀N₂[1], is an aromatic azo compound characterized by the presence of a central azo linkage (-N=N-) connecting two tolyl groups, with an additional tolyl substituent. The arrangement of these bulky tolyl groups imparts specific steric and electronic properties that influence its thermal stability. A thorough understanding of its thermal decomposition is critical for ensuring safety, predicting shelf-life, and controlling its behavior in various applications.

The primary concern with the thermal decomposition of aromatic azo compounds is the homolytic cleavage of the azo bond, which can generate potentially reactive radical species and aromatic amines.[2] The nature and toxicity of these degradation products are of significant interest from both a process safety and a toxicological standpoint.

Theoretical Framework of Thermal Decomposition

The thermal decomposition of aromatic azo compounds is a complex process governed by the principles of chemical kinetics and thermodynamics. The central event is the scission of the azo bond, which is generally the weakest bond in the molecule.

Primary Decomposition Pathway

The principal thermal decomposition mechanism for aromatic azo compounds involves the cleavage of the azo bond, leading to the formation of nitrogen gas and two aryl radicals.[2] For this compound, this can be represented as:

(CH₃C₆H₄)-N=N-(C₆H₄CH₃)(C₆H₅CH₃) → 2 (CH₃C₆H₄)• + N₂ + (C₆H₅CH₃)•

These highly reactive radicals can then undergo a variety of secondary reactions, including:

-

Hydrogen abstraction: Radicals can abstract hydrogen atoms from neighboring molecules or the solvent, leading to the formation of stable aromatic amines and new radical species.

-

Recombination: Radicals can recombine to form more complex, higher molecular weight compounds.

-

Disproportionation: Transfer of a hydrogen atom from one radical to another, resulting in a saturated and an unsaturated species.

The specific products formed will depend on the reaction conditions, such as temperature, pressure, and the presence of other chemical species.

Factors Influencing Thermal Stability

The thermal stability of this compound is influenced by several key factors:

-

Substituent Effects: The electronic nature and position of substituents on the aromatic rings can significantly alter the strength of the C-N and N=N bonds. Electron-donating groups, such as the methyl groups in the tolyl moieties, can influence the stability of the resulting radicals.[2]

-

Steric Hindrance: The bulky tolyl groups can introduce steric strain around the azo linkage, potentially lowering the activation energy for decomposition.

-

Intermolecular Interactions: In the solid state, intermolecular forces like van der Waals interactions can affect the energy required to initiate decomposition. Compounds with stronger intermolecular interactions often exhibit higher decomposition temperatures.[3]

Experimental Analysis of Thermal Decomposition

A multi-faceted analytical approach is essential for a comprehensive understanding of the thermal stability and decomposition of this compound. The combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) provides a complete picture of the material's thermal behavior.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

4.1.1 Experimental Protocol: TGA

-

Sample Preparation: Accurately weigh 3-10 mg of this compound into an inert sample pan (e.g., alumina or platinum).

-

Instrument Setup: Place the sample in the TGA furnace and purge with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidation.

-

Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., ambient to 600 °C).

-

Data Acquisition: Continuously record the sample's mass and temperature.

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) to determine the onset temperature of decomposition, the temperature of maximum mass loss rate, and the total mass loss.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.

4.2.1 Experimental Protocol: DSC

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a sealed aluminum pan.

-

Instrument Setup: Place the sample and an empty reference pan in the DSC cell. Purge with an inert gas.

-

Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range.

-

Data Acquisition: Record the differential heat flow.

-

Data Analysis: Analyze the DSC thermogram to identify endothermic (melting) and exothermic (decomposition) events and their corresponding temperatures and enthalpies.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.

4.3.1 Experimental Protocol: Py-GC/MS

-

Sample Preparation: Place a small amount (0.1-1.0 mg) of this compound into a pyrolysis sample cup.

-

Pyrolysis: Rapidly heat the sample to the decomposition temperature determined by TGA in an inert atmosphere.

-

GC Separation: The pyrolysis products are swept into a gas chromatograph, where they are separated based on their boiling points and polarity.

-

MS Detection: The separated components are introduced into a mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns.

Experimental Workflow Visualization

Caption: Workflow for the kinetic analysis of thermal decomposition data.

Predicted Decomposition Pathway of this compound

Based on the general principles of azo compound decomposition, a plausible pathway for this compound is proposed below.

Caption: Proposed thermal decomposition pathway for this compound.

Conclusion

This technical guide has provided a comprehensive framework for understanding and evaluating the thermal stability and decomposition of this compound. By employing a combination of advanced analytical techniques such as TGA, DSC, and Py-GC/MS, researchers can obtain critical data on decomposition temperatures, thermal events, degradation products, and reaction kinetics. While specific experimental data for this compound is not yet widely published, the principles and methodologies outlined here, based on extensive research on analogous aromatic azo compounds, provide a robust roadmap for its characterization. This knowledge is paramount for ensuring the safe handling, storage, and application of this compound in various scientific and industrial fields.

References

- A Comprehensive Technical Guide to the Thermal Degradation Analysis of Azo Dyes, with a Focus on Direct Black 166 Analogs - Benchchem.

- An Investigation on Thermal Decomposition Behavior of Water-Soluble Azo Dyes | Request PDF - ResearchG

- Thermal decomposition kinetics of some arom

- Thermal decomposition kinetics of some aromatic azomonoethers - ResearchG

- A Technical Guide to the Thermogravimetric Analysis of Azo Dyes: A Case Study on 4-(4-ethoxyphenylazo)phenol - Benchchem.

- (PDF)

- (PDF)

- This compound 857484-43-6 - Guidechem.

- CAS No : 857484-43-6 | Product Name : this compound | Pharmaffili

Sources

Substituted Azobenzenes: A Technical Guide to Synthesis, Photoswitching, and Applications in Modern Organic Chemistry

Abstract

Substituted azobenzenes are a cornerstone of modern organic chemistry, prized for their robust and reversible photoisomerization. This phenomenon, which allows for the interconversion between a thermally stable trans (E) isomer and a metastable cis (Z) isomer using light, establishes them as preeminent molecular switches. The ability to precisely control molecular geometry, polarity, and steric profile with high spatiotemporal resolution has unlocked a vast landscape of applications. This technical guide provides an in-depth exploration of the core principles governing substituted azobenzenes, from their fundamental photophysical properties and synthetic methodologies to their transformative applications in photopharmacology, photoswitchable catalysis, and advanced materials. We delve into the causality behind experimental design, present detailed protocols for synthesis and characterization, and offer a forward-looking perspective on this dynamic field for researchers, scientists, and professionals in drug development.

The Photophysical Core: Understanding Azobenzene Isomerization

The utility of azobenzene and its derivatives is fundamentally rooted in their ability to undergo a reversible conformational change upon light absorption. This process is not merely a structural curiosity; it is a powerful mechanism for transducing an external light signal into a tangible chemical or physical output.

Mechanism of E/Z Photoisomerization

The photoisomerization of azobenzenes is governed by electronic transitions within the molecule.[1] The process is primarily driven by two key absorption bands:

-

π–π* Transition: An intense absorption band, typically found in the ultraviolet (UV) region (~320-350 nm for unsubstituted azobenzene), excites an electron from a π bonding orbital to a π* antibonding orbital.[1] This transition is characteristic of the planar, thermodynamically stable E isomer and is the primary driver for the E→Z isomerization.

-

n–π* Transition: A weaker, lower-energy absorption band, often in the visible or near-UV range (~450 nm), corresponds to the excitation of an electron from a non-bonding (n) orbital on one of the nitrogen atoms to the π* antibonding orbital.[1] This transition is more prominent in the non-planar Z isomer and is typically used to drive the reverse Z→E isomerization, although thermal relaxation also achieves this.

Upon excitation, the molecule rapidly relaxes through rotational or inversional pathways around the N=N double bond, leading to the formation of the other isomer before returning to the ground electronic state.[2][3] This entire process occurs on a picosecond timescale, enabling rapid and efficient switching.[4]

The Critical Role of Substituents

The true versatility of azobenzenes emerges from the ability to tune their properties through chemical substitution on the aromatic rings. The electronic nature and position of these substituents directly influence the molecule's absorption spectra and the stability of its isomers.[1][5]

-

Push-Pull Systems: Introducing an electron-donating group (EDG) on one ring and an electron-withdrawing group (EWG) on the other (a "push-pull" configuration) causes a significant red-shift in the π–π* absorption band, often moving it into the visible spectrum.[1][3] This is crucial for applications in biological systems where UV light is damaging and has poor tissue penetration.[6]

-

Ortho-Substitution: Placing substituents at the ortho positions relative to the azo group can sterically destabilize the planar E isomer and stabilize the Z isomer. This strategy is highly effective at increasing the thermal half-life of the Z isomer from hours to days or even months, which is essential for applications requiring long-term information storage.[7]

Quantitative Photophysical Data

The selection of an appropriate azobenzene derivative for a specific application hinges on its quantitative photophysical parameters. The following table summarizes key properties for a selection of substituted azobenzenes, illustrating the impact of different functionalization patterns.

| Azobenzene Derivative | Substitution Pattern | λmax (E→Z) (nm) | λmax (Z→E) (nm) | Thermal Half-life (τ½) of Z-isomer | Key Application Area |

| Unsubstituted Azobenzene | None | ~320 | ~450 | ~2 days[8] | Foundational Studies |

| 4,4'-Dimethoxyazobenzene | EDG at para-positions | ~350 | ~440 | Hours | Materials Science |

| 4-Amino-4'-nitroazobenzene | Push-Pull (EDG/EWG) | ~470 | Overlapped | Seconds to Minutes | Nonlinear Optics, Dyes |

| Tetra-ortho-fluoroazobenzene | EWG at ortho-positions | ~315 | ~520 | >200 days[9] | Photopharmacology |

| 3,3'-Azobisthiophene | Heteroaromatic | ~397 | ~450 | ~40 years (calculated)[8] | Advanced Photoswitches |

Synthetic Strategies for Functionalized Azobenzenes

The rational design of azobenzene-based systems requires robust and versatile synthetic methodologies. While classical methods remain relevant, modern techniques have enabled greater efficiency, scalability, and access to complex, non-symmetric structures.

Classical Synthesis Routes

Several foundational reactions have been instrumental in the development of azobenzene chemistry:

-

Mills Reaction: This is one of the most common methods for synthesizing non-symmetric azobenzenes. It involves the condensation of an aromatic aniline with an aromatic nitroso compound, typically in an acidic medium like acetic acid.[10][11] The reaction works best when the aniline is electron-rich and the nitrosobenzene is electron-poor.[11]

-

Wallach Rearrangement: This reaction converts an azoxybenzene into a p-hydroxyazobenzene under strong acid conditions (e.g., concentrated H₂SO₄).[10][12][13] Mechanistic studies, including isotopic labeling, have shown that the process involves a symmetric dicationic intermediate and that the hydroxyl oxygen comes from the solvent, not the azoxy group.[13][14][15]

-

Azo Coupling: This involves the reaction of a diazonium salt with an activated aromatic compound, such as a phenol or an aniline. It is a cornerstone of the dye industry and remains a valuable tool for synthesis.[10]

Modern Advancements: Continuous Flow Synthesis

To overcome the limitations of batch processing, such as scalability and reproducibility, the Baeyer-Mills reaction has been successfully adapted to a continuous flow setup.[11][16] This approach offers significant advantages for producing both common and novel non-symmetric azobenzenes efficiently and on a large scale.[16][17][18]

This protocol describes a general procedure for the synthesis of a non-symmetric azobenzene using a continuous flow system.

1. Materials & Setup:

- Reactant A: Substituted aniline (1.0 M in glacial acetic acid).

- Reactant B: Substituted nitrosobenzene (1.0 M in glacial acetic acid).

- Pumping System: Two independent syringe pumps or a peristaltic pump system (e.g., Vapourtec E-Series).

- Reactor: A heated tube or coil reactor (e.g., PFA tubing) with a defined volume.

- Back Pressure Regulator: To maintain a single phase at elevated temperatures.

- Collection Vessel.

2. Procedure:

- Prime the pumps and lines with glacial acetic acid to remove air.

- Set the reactor temperature (optimization is typically between 60-100 °C).

- Set the flow rates for both pumps to be equal (e.g., 0.5 mL/min each for a total flow rate of 1.0 mL/min). The residence time is determined by the reactor volume and total flow rate.

- Begin pumping Reactant A and Reactant B solutions simultaneously into a T-mixer preceding the heated reactor.

- Allow the system to reach a steady state (typically 3-5 times the residence time).

- Collect the product stream exiting the back pressure regulator.

- Monitor the reaction conversion by taking aliquots for analysis by HPLC or LC-MS.

3. Work-up and Purification:

- The collected reaction mixture is typically quenched with a saturated aqueous solution of sodium bicarbonate.

- The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

- The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

- For many azobenzenes synthesized via this method, no further purification is necessary.[11][17] If required, column chromatography can be performed.

-

Why Acetic Acid? It serves as both a solvent and a mild acid catalyst for the condensation reaction.

-

Why Continuous Flow? It provides excellent control over reaction parameters (temperature, residence time), enhances safety, and allows for straightforward scaling by simply running the system for a longer duration.[11] This method has been used to produce over 70 grams of a specific azobenzene derivative for molecular solar thermal energy applications.[16]

Applications in Photopharmacology and Drug Delivery

Photopharmacology leverages azobenzene photoswitches to control the activity of bioactive molecules with light, offering unprecedented spatiotemporal precision in therapy.[19][20] This approach aims to minimize off-target effects and systemic toxicity by keeping a drug inactive until it reaches the target tissue, where it is activated on demand with a specific wavelength of light.[6][20]

Photoswitchable Ligands

The core principle involves integrating an azobenzene unit into the structure of a known drug or ligand. The two isomers, E and Z, have different three-dimensional shapes and dipole moments.[3] By design, one isomer binds effectively to the biological target (e.g., an enzyme active site or a receptor binding pocket), while the other isomer is a poor fit and thus biologically inactive.[20] Light is used to switch between the active and inactive forms. This has been successfully applied to a wide range of targets, including ion channels, G-protein coupled receptors, and enzymes.

Dual-Stimuli Responsive Systems: Light and Hypoxia

Beyond light, the azo bond itself is a unique chemical trigger. It is susceptible to enzymatic reduction by azoreductases, enzymes that are significantly overexpressed in the hypoxic (low oxygen) environments characteristic of solid tumors.[21][22] This has led to the development of intelligent prodrugs and drug delivery systems that are dually responsive.

-

Hypoxia-Activated ADCs: In a groundbreaking application, an azobenzene group was incorporated as part of the linker in an antibody-drug conjugate (ADC).[23] In healthy tissues with normal oxygen levels, the linker is stable, and the potent cytotoxic payload remains safely attached to the antibody (switched OFF). When the ADC accumulates in a hypoxic tumor, azoreductases cleave the N=N bond, releasing the payload specifically at the desired site of action (switched ON).[23] This strategy dramatically improves the therapeutic window by minimizing off-target toxicity.[23]

-

Photoresponsive Nanocarriers: Azobenzene lipids can be co-assembled with other lipids to form liposomes.[24] Light-induced isomerization of the azobenzene units changes their shape, disrupting the packing of the lipid bilayer and increasing membrane permeability.[24] This "nanomechanical action" can trigger the release of an encapsulated drug cargo and promote escape from endosomes, enhancing cytosolic drug delivery.[24]

Applications in Photoswitchable Catalysis

The geometric and electronic changes associated with azobenzene isomerization can be used to reversibly modulate the activity of a catalyst.[25][26][27] This allows chemists to initiate, accelerate, or terminate a chemical reaction with an external light signal, providing a powerful tool for controlling complex reaction sequences.

Mechanisms of Catalytic Control

-

Steric Shielding: A catalyst's active site can be sterically blocked or exposed by the isomerization of a nearby azobenzene unit. In one state (e.g., the linear E-isomer), the active site is accessible to substrates. Upon isomerization to the bent Z-isomer, the azobenzene moiety can physically obstruct the active site, shutting down catalysis.[28][29][30]

-

Modulation of Electronic Properties: When an azobenzene is part of a ligand coordinated to a metal center, its isomerization can alter the ligand's electronic properties.[26] For example, the change in conjugation and geometry between the E and Z isomers can modify the electron density at the metal center, thereby tuning its catalytic activity for reactions like olefin metathesis or hydroalkoxylation.[28][31]

-

Controlling Catalyst Aggregation: For reactions in aqueous media, the polarity change between the more hydrophobic E-isomer and the more polar Z-isomer can be used to control the aggregation state of a catalyst. Light can trigger the formation or dissolution of catalytically active aggregates.[29]

Applications in Advanced Materials

The ability of azobenzenes to convert light energy into mechanical motion and heat makes them ideal building blocks for smart, responsive materials.

Molecular Solar Thermal (MOST) Energy Storage

Azobenzene-based systems are at the forefront of Molecular Solar Thermal (MOST) fuel technology.[32] This approach captures solar energy and stores it as chemical potential energy in the high-energy Z-isomer.[33] This energy can be stored for extended periods with no heat loss and released on demand as thermal energy when the back-conversion to the E-isomer is triggered by light, heat, or a catalyst.[34]

Recent advances have focused on enhancing energy density and storage duration. For instance, incorporating azobenzenes into micellar aggregates or gel states significantly restricts molecular mobility, extending the thermal half-life of the Z-isomer from days in solution to over 12 years in a gel state.[34] Other systems utilize a photoinduced crystal-to-liquid transition, where light absorption not only causes isomerization but also triggers a phase change, allowing the material to co-harvest photon energy and low-grade ambient heat.[35]

| MOST System Type | Energy Storage Density (J/g) | Storage Duration (τ½) | Release Trigger |

| Liquid-Phase Azobenzene | ~50-100 | Hours to Days | Heat, Catalyst, Light |

| Azobenzene in Gels | ~151[34] | 12.8 years (calculated)[34] | Heat, Light |

| Azobenzene@AuNPs | N/A | Room Temperature Stable | 520 nm Light[32] |

Photoresponsive Polymers and Actuators

When azobenzene units are incorporated into polymer backbones or side chains, their collective, light-induced isomerization can generate macroscopic mechanical force. This has been used to create a variety of light-driven materials, including:

-

Actuators: Materials that can bend, contract, or expand in response to light.

-

Smart Surfaces: Surfaces that can reversibly change their topography or wettability.

-

Tunable Diffraction Gratings: Materials where light can be used to write and erase optical patterns.[25]

Conclusion and Future Outlook

Substituted azobenzenes are far more than simple chemical dyes; they are sophisticated molecular machines that provide an elegant and powerful interface between light and chemistry. The ability to precisely tailor their photophysical and chemical properties through synthetic modification has positioned them as indispensable tools in organic chemistry.

The future of the field is bright, with several key areas poised for significant advancement:

-

Red-Shifted Photoswitches: A major ongoing challenge is the development of azobenzenes that can be efficiently switched with low-energy visible or near-infrared (NIR) light. This is paramount for in vivo applications to enable deeper tissue penetration and minimize photodamage.

-

Multi-Responsive Systems: Integrating azobenzene units with other stimuli-responsive moieties will lead to materials and molecules that can respond to multiple inputs (e.g., light, pH, and temperature) in a programmable and logical manner.

-

Clinical Translation: As the principles of photopharmacology mature, the rational design of azobenzene-based drugs with optimized biocompatibility, switching efficiency, and target specificity will bring these "smart" therapies closer to clinical reality.

The continued exploration of substituted azobenzenes promises to yield even more innovative solutions to complex challenges in medicine, catalysis, and materials science, solidifying their role as a truly enabling technology in the molecular sciences.

References

- Wallach rearrangement - Grokipedia. (n.d.).

- Exploring Options for the Application of Azobenzene for Molecular Solar Thermal Energy Storage: Integration with Parabolic Trough Solar Systems. (n.d.). MDPI.

- Continuous Flow Synthesis of Azobenzenes via Baeyer-Mills Reaction. (n.d.).

- Meta-Substituted Asymmetric Azobenzenes: Insights into Structure–Property Relationship. (n.d.).

- Azobenzene-based photoswitchable catalysts: State of the art and perspectives. (n.d.).

- Merino, E. (2011). Synthesis of azobenzenes: the coloured pieces of molecular materials. Chemical Society Reviews, 40(7), 3835-3853.

- Recent Progress in Azobenzene-Based In Vivo Photopharmacology. (n.d.). PubMed.

- Triggered azobenzene-based prodrugs and drug delivery systems. (n.d.). PubMed.

- Azobenzene-based solar thermal energy storage enhanced by gold nanoparticles for rapid, optically-triggered heat release at room temperature. (2020).

- ortho-Functionalization of azobenzenes via hypervalent iodine reagents. (n.d.). RSC Publishing.

- Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry. (n.d.). MDPI.

- Schultz, T., et al. (2003). Mechanism and Dynamics of Azobenzene Photoisomerization. Journal of the American Chemical Society, 125(27), 8098-8099.

- Functionalized azobenzenes for micellar solar thermal energy storage as a next-generation MOST system. (n.d.). PMC - NIH.

- Principles of Azobenzene based Photopharmacology: Expanding Horizon of Possibilities. (2023). Biochemistry and Molecular Biology Journal.

- Triggered azobenzene-based prodrugs and drug delivery systems. (n.d.). ResearchGate.

- An azobenzene-based photothermal energy storage system for co-harvesting photon energy and low-grade ambient heat via a photoinduced crystal-to-liquid transition. (n.d.).

- Active Ester Functionalized Azobenzenes as Versatile Building Blocks. (n.d.). MDPI.

- A Minireview on Azobenzene-linked Photoswitchable Catalytic Systems. (n.d.).

- Recent advances in photopharmacology: Harnessing visible light‐activated azobenzene photoswitches. (n.d.). ResearchGate.

- Azobenzene-based liposomes with nanomechanical action for cytosolic chemotherapeutic drug delivery. (n.d.). PubMed.

- Azobenzene-Based Solar Thermal Fuels: A Review. (2022). Nano-Micro Letters.

- Wallach rearrangement. (n.d.). Wikipedia.

- Dual photoisomerization mechanism of azobenzene embedded in a lipid membrane. (2023). Physical Chemistry Chemical Physics.

- The Mechanism of Photoisomerization of Azobenzenes. (n.d.). ResearchGate.

- Application Notes and Protocols: The Use of Azobenzene Photoswitches in Photopharmacology. (n.d.). Benchchem.

- An In-depth Technical Guide to the Spectral Properties of Substituted Azobenzenes. (n.d.). Benchchem.

- Azobenzene. (n.d.). Wikipedia.

- Continuous flow synthesis of azobenzenes via Baeyer–Mills reaction. (n.d.). Beilstein Journals.

- Continuous flow synthesis of azobenzenes via Baeyer-Mills reaction. (2022). Beilstein Journal of Organic Chemistry, 18, 781-787.

- Property-selected Asymmetric Azobenzenes for Photoswitchable Ligands. (2022). ChemRxiv.

- Azobenzene photoisomerization: an old reaction for activating new molecular devices and materials. (2016). Photochemistry: Volume 44.

- A fine-tuned azobenzene for enhanced photopharmacology in vivo. (n.d.). PMC - PubMed Central.

- Pursuing the Complete OFF State in Photoswitchable Catalysis. (n.d.). ACS Publications.

- Supporting Information for Continuous flow synthesis of azobenzenes via Baeyer–Mills reaction. (n.d.). Beilstein Journals.

- Phenolic Azobenzene as Ligand for Cation Complexation—Syntheses and Applications. (n.d.). PMC - NIH.

- Photoswitchable catalysis based on the isomerisation of double bonds. (2019). Chemical Society Reviews.

- Cross-conjugation controls the stabilities and photophysical properties of heteroazoarene photoswitches. (n.d.).

- Azobenzene-Based Photoswitchable Substrates for Advanced Mechanistic Studies of Model Haloalkane Dehalogenase Enzyme Family. (n.d.). ACS Publications.

- Schematic representation of functionalized azobenzenes. (n.d.). ResearchGate.

- Azobenzene-Integrated NHC Ligands: A Versatile Platform for Visible-Light-Switchable Metal Catalysis. (n.d.). Journal of the American Chemical Society.

- Azobenzenes and catalysis. (n.d.). RSC Publishing.

- Photoisomerization in different classes of azobenzene. (n.d.). Semantic Scholar.

- Design and Synthesis of Visible-Light-Responsive Azobenzene Building Blocks for Chemical Biology. (2022). The Journal of Organic Chemistry.

- Photoswitchable Catalysis by a Small Swinging Molecule Confined on the Surface of a Colloidal Particle. (2018).

- Wallach rearrangement. (n.d.). chemeurope.com.

- Active Ester Functionalized Azobenzenes as Versatile Building Blocks. (2021). Molecules, 26(13), 3916.

- Kinetics and mechanism of the acid-catalyzed rearrangement of azoxybenzene. (n.d.). Canadian Science Publishing.

- Azobenzene-Based Linker Strategy for Selective Activation of Antibody-Drug Conjugates. (2024).

- Wallach rearrangement of azoxybenzene in sulfuric acid. (n.d.). ResearchGate.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mysite.science.uottawa.ca [mysite.science.uottawa.ca]

- 3. Azobenzene - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ortho-Functionalization of azobenzenes via hypervalent iodine reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. par.nsf.gov [par.nsf.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of azobenzenes: the coloured pieces of molecular materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. BJOC - Continuous flow synthesis of azobenzenes via Baeyer–Mills reaction [beilstein-journals.org]

- 12. grokipedia.com [grokipedia.com]

- 13. Wallach rearrangement - Wikipedia [en.wikipedia.org]

- 14. Wallach_rearrangement [chemeurope.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. Continuous flow synthesis of azobenzenes via Baeyer-Mills reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. thieme.de [thieme.de]

- 18. BJOC - Continuous flow synthesis of azobenzenes via Baeyer–Mills reaction [beilstein-journals.org]

- 19. Recent Progress in Azobenzene-Based In Vivo Photopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. primescholars.com [primescholars.com]

- 21. Triggered azobenzene-based prodrugs and drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Azobenzene-Based Linker Strategy for Selective Activation of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Azobenzene-based liposomes with nanomechanical action for cytosolic chemotherapeutic drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. bombaytechnologist.in [bombaytechnologist.in]

- 27. Azobenzenes and catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Photoswitchable catalysis based on the isomerisation of double bonds - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC01891C [pubs.rsc.org]

- 30. pubs.acs.org [pubs.acs.org]

- 31. pubs.acs.org [pubs.acs.org]